![molecular formula C8H14O4 B14618502 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- CAS No. 60463-21-0](/img/structure/B14618502.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is an organic compound with the molecular formula C7H12O4. It is a cyclic diacetal derived from formaldehyde and pentaerythritol. This compound is known for its unique spiro structure, which consists of two alicyclic rings connected by a single carbon atom, forming a spiro linkage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a cyclic diacetal intermediate, which then undergoes further cyclization to form the spiro compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- involves its interaction with various molecular targets and pathways. The compound’s spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Another spiro compound with similar structural features but different functional groups.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A related compound with vinyl groups, used in polymer chemistry.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
60463-21-0 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
3-methyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H14O4/c1-7-11-4-8(5-12-7)2-9-6-10-3-8/h7H,2-6H2,1H3 |
InChIキー |
HPRNIEWOTKTXCI-UHFFFAOYSA-N |
正規SMILES |
CC1OCC2(COCOC2)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


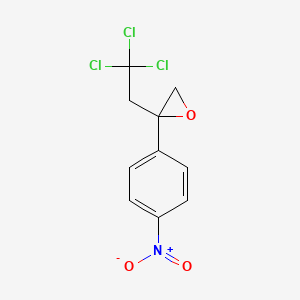
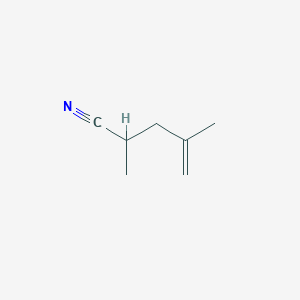
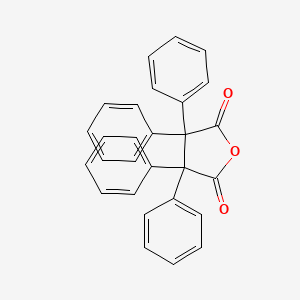
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
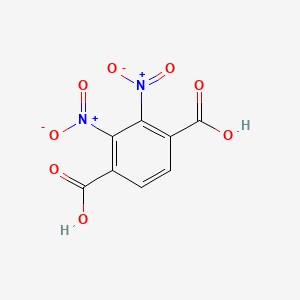
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
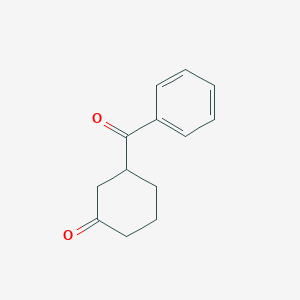

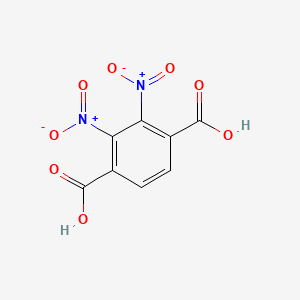
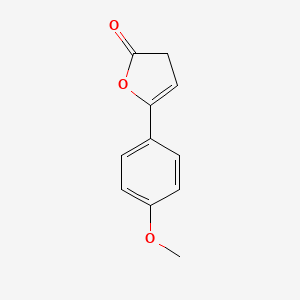
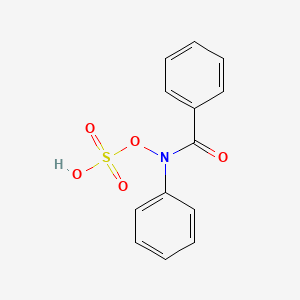

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
